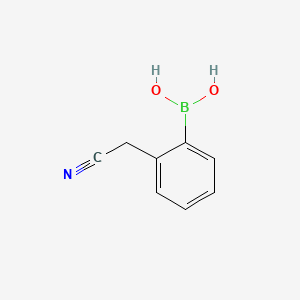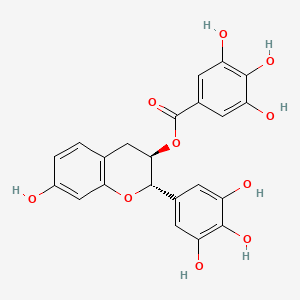![molecular formula C15H24O B579403 (1R,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undec-5-en-3-ol CAS No. 17806-54-1](/img/structure/B579403.png)
(1R,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undec-5-en-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undec-5-en-3-ol, also known as patchouli alcohol, is a sesquiterpene alcohol found predominantly in the essential oil of the patchouli plant (Pogostemon cablin). This compound is known for its distinctive earthy aroma and is widely used in the fragrance industry. Beyond its olfactory appeal, patchoulenol exhibits various biological activities, making it a subject of interest in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of patchoulenol involves several key steps. One notable method is the asymmetric total synthesis, which includes a highly diastereo- and enantioselective formal organocatalytic [4 + 2] cycloaddition reaction, a radical denitration reaction, and an oxidative carboxylation reaction . The retrosynthetic analysis traces back to a carboxylic acid group and further to a furan ring, incorporating a nitro group into the framework .
Industrial Production Methods: Industrial production of patchoulenol typically involves the extraction of essential oil from the patchouli plant, followed by purification processes to isolate the compound. The essential oil is obtained through steam distillation of the dried leaves of Pogostemon cablin .
Análisis De Reacciones Químicas
Types of Reactions: (1R,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undec-5-en-3-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form patchoulone and other oxidized derivatives.
Reduction: Reduction reactions can convert patchoulenol to its corresponding alcohols.
Substitution: Substitution reactions can introduce different functional groups into the patchoulenol molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include patchoulone, norpatchoulenol, and other derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
(1R,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undec-5-en-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-tumor and anti-diabetic activities.
Industry: Utilized in the fragrance industry for its distinctive scent and in the cosmetic industry for its skin-beneficial properties
Mecanismo De Acción
(1R,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undec-5-en-3-ol exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: Disrupts microbial cell membranes, leading to cell death.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Comparación Con Compuestos Similares
(1R,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undec-5-en-3-ol is unique among sesquiterpene alcohols due to its specific structure and biological activities. Similar compounds include:
Norpatchoulenol: A closely related sesquiterpene with similar biological activities.
Seychellene: Another sesquiterpene found in patchouli oil with distinct structural features
This compound stands out for its combination of fragrance and therapeutic properties, making it a valuable compound in both scientific research and industrial applications.
Propiedades
Número CAS |
17806-54-1 |
|---|---|
Fórmula molecular |
C15H24O |
Peso molecular |
220.356 |
InChI |
InChI=1S/C15H24O/c1-10-5-8-15(16)13(2,3)11-6-7-14(15,4)12(10)9-11/h5,11-12,16H,6-9H2,1-4H3/t11-,12+,14+,15?/m1/s1 |
Clave InChI |
RBPMMFMYABMTEJ-JNZNFYPTSA-N |
SMILES |
CC1=CCC2(C(C3CCC2(C1C3)C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (1S,10S,15R,17S,18S)-17-ethyl-10-hydroxy-6,7-dimethoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2,4,6,8-tetraene-1-carboxylate](/img/structure/B579325.png)

![Silane, [(3-methoxyestra-1,3,5(10)-trien-16alpha,17beta-ylene)dioxy]bis[trimethyl-](/img/structure/B579328.png)



![(3S,10R,13S,14S)-10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3-ol](/img/structure/B579332.png)



![strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B579338.png)
![1,2,3,4,7,8,11,12-Octahydrobenzo[a]anthracene](/img/structure/B579339.png)
![(1S,3S,4R,7R,12R,14S,17R,18R,19R,21R,22S)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-dione](/img/structure/B579341.png)

